1H-4,9-Epoxynaphtho[2,3-d]imidazole
Description
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Properties
CAS No. |
128551-92-8 |
|---|---|
Molecular Formula |
C11H6N2O |
Molecular Weight |
182.182 |
InChI |
InChI=1S/C11H6N2O/c1-2-4-7-6(3-1)10-8-9(11(7)14-10)13-5-12-8/h1-5H,(H,12,13) |
InChI Key |
UIRUAQYUNFDVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2O3)N=CN4 |
Synonyms |
4,9-Epoxy-1H-naphth[2,3-d]imidazole(9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Dicarbonyl Compounds with Amidines
The Debus-Radziszewski reaction, a classical method for imidazole synthesis, involves the condensation of α-dicarbonyl compounds with aldehydes and ammonia. Adapted for naphthoimidazole systems, this approach employs naphthoquinone derivatives as dicarbonyl precursors. For instance, reacting 1,2-naphthoquinone with formamidine acetate under microwave irradiation yields the imidazole core, as demonstrated in analogous syntheses of benzannulated imidazoles. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the carbonyl groups, followed by cyclodehydration (Fig. 1).
Reaction Conditions :
α-Halo Ketone and Imidine Cyclization
Alpha-halo ketones, such as phenacyl bromide, react with imidines to form 2,4,5-trisubstituted imidazoles. Applied to naphtho systems, bromonaphthoyl chloride can be coupled with imidines derived from aryl amines, followed by cyclization in the presence of potassium carbonate. This method ensures regioselectivity, critical for positioning the epoxide moiety at the 4,9-positions (Fig. 2).
Key Steps :
-
Imidine Formation : Benzamidine synthesis via condensation of benzonitrile with ammonia.
-
Cyclization : Reaction with α-bromonaphthoquinone in dimethylacetamide (DMAc) at 20°C for 16 hours.
Epoxide Installation Methodologies
Epoxidation of Diene Precursors
The 4,9-epoxide group is introduced via oxidation of a naphthoimidazole diene intermediate. Using meta-chloroperbenzoic acid (mCPBA) as an oxidizing agent, the diene undergoes stereoselective epoxidation (Fig. 3).
Optimized Conditions :
Acid-Catalyzed Cyclodehydration
A two-step protocol involving dihydroxy intermediate formation followed by acid-catalyzed dehydration achieves epoxide closure. For example, treating 4,9-dihydroxynaphtho[2,3-d]imidazole with sulfuric acid induces cyclization, releasing water and forming the epoxide (Fig. 4).
Critical Parameters :
-
Acid Catalyst: H2SO4 (conc.) or p-toluenesulfonic acid (PTSA)
-
Solvent: Toluene or methyl isobutyl ketone (MIBK)
Regioselective Alkylation and Purification
N-Alkylation for Substituent Control
Regioselective N-alkylation ensures the imidazole nitrogen is functionalized without disturbing the epoxide. Using 4-bromobenzyl bromide and anhydrous K2CO3 in DMAc, the alkyl group is introduced at the N1 position (Fig. 5).
Purification Protocol :
-
Acid-Base Extraction : Separation of regioisomers using toluene-4-sulfonic acid to precipitate the desired product.
-
Crystallization : Recrystallization from n-butyl acetate yields >98% pure compound.
Data Table 1 : Alkylation Reaction Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMAc | 80 | 90 |
| Base | K2CO3 | 85 | 92 |
| Temperature | 20°C, 16 hr | 80 | 95 |
| Acid for Purification | PTSA | 75 | 98 |
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the formation of the imidazole-epoxide system. A one-pot protocol involves sequential cyclocondensation and epoxidation (Fig. 6).
Procedure :
-
Cyclocondensation : 1,2-naphthoquinone, formamidine acetate, and [(HeMIM)BF4] ionic liquid irradiated at 130°C for 15 minutes.
-
Epoxidation : Addition of mCPBA and continued irradiation at 80°C for 10 minutes.
Advantages :
Catalytic Dehydrogenation of Imidazolines
Imidazolines, synthesized from 1,2-diaminoethane and nitriles, are dehydrogenated to imidazoles using barium manganate (BaMnO4). Applied to the naphtho system, this method avoids harsh oxidizing agents that could degrade the epoxide (Fig. 7).
Conditions :
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for 1H-4,9-epoxynaphtho[2,3-d]imidazole and its analogs?
- Methodology : Synthesis often involves condensation reactions between naphthoquinones and imidazole precursors. For example, naphthoquinones can react with amines or thioamides under acidic or basic conditions to form fused imidazole rings. Bromination or oxidation (e.g., using N-bromosuccinimide) may introduce substituents at specific positions . Solvents like acetonitrile and catalysts such as acetic acid are commonly employed .
- Key Data : In related compounds (e.g., naphth[2,3-d]imidazole-4,9-diones), substitutions at positions 1 and 2 (e.g., alkyl or aryl groups) were achieved via alkylation or nucleophilic substitution .
Q. How can spectroscopic techniques (NMR, HRMS, IR) confirm the structural integrity of 1H-4,9-epoxynaphtho[2,3-d]imidazole?
- Methodology :
- NMR : H and C NMR can identify aromatic protons (δ 7.0–8.5 ppm) and imidazole ring protons (δ 8.0–9.0 ppm). The epoxide oxygen’s deshielding effect alters chemical shifts in adjacent carbons .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., CHNO for the base structure) .
- X-ray crystallography : Resolves bond angles and planarity (e.g., mean deviation of 0.015 Å from planarity in brominated analogs) .
Q. What are the primary biological activities reported for naphthoimidazole derivatives?
- Findings : Naphthoimidazoles exhibit cytotoxicity against cancer cell lines, with IC values in the micromolar range. For example, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione showed activity in the NCI-60 cancer panel, though substituent optimization often failed to improve efficacy .
Advanced Research Questions
Q. How do substituents at positions 1 and 2 influence the cytotoxicity of naphthoimidazole-4,9-diones?
- Contradiction Analysis : While alkyl/aryl substitutions (e.g., ethyl, benzyl) at position 1 were tested, most derivatives (e.g., 1-phenyl or 1-benzyl) showed reduced activity compared to the lead compound (1-ethyl-2-methyl). This suggests steric hindrance or electronic effects may limit target binding .
- Methodology : Use comparative SAR studies with substituents of varying bulk and electron-donating/withdrawing properties. Computational docking (e.g., with PARP enzymes) can predict binding modes .
Q. What experimental strategies resolve contradictions in photophysical data for ESIPT-capable naphthoimidazoles?
- Case Study : For 2-(2'-hydroxyphenyl)-1H-naphthoimidazole, solvent polarity and pH influence tautomerism. In protic solvents (e.g., methanol), normal emission (rotamers) dominates, while aprotic solvents favor tautomer emission via ESIPT. Use fluorescence lifetime imaging (FLIM) to distinguish species .
- Data Interpretation : Correlate absorption/emission spectra with DFT calculations to map energy transitions .
Q. How can crystallographic data inform the design of stable naphthoimidazole derivatives?
- Structural Insights : Crystal structures (e.g., 5,8-dimethoxy-3,9-dimethyl-epoxynaphthoisoxazole) reveal planarity and hydrogen-bonding patterns (e.g., N–H⋯N chains). Modify substituents to enhance π-π stacking or intermolecular interactions for improved stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
